molecular formula C9H5F3N2O7 B6311732 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane CAS No. 1858257-15-4

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane

Cat. No.: B6311732
CAS No.: 1858257-15-4
M. Wt: 310.14 g/mol
InChI Key: KWFKRTZLVZONSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and dinitro functional groups attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane typically involves multiple steps, starting with the preparation of the benzodioxane core. . The methoxy group is usually introduced via nucleophilic substitution reactions, while the dinitro groups are added through nitration reactions using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trifluoro-4-methoxy-5-nitrobenzodioxane
  • 2,2,3-Trifluoro-4-methoxy-5,7-dichlorobenzodioxane
  • 2,2,3-Trifluoro-4-methoxy-5,7-diaminobenzodioxane

Uniqueness

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane is unique due to the presence of both trifluoromethyl and dinitro groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2,2,3-trifluoro-5-methoxy-6,8-dinitro-3H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O7/c1-19-5-3(13(15)16)2-4(14(17)18)6-7(5)20-8(10)9(11,12)21-6/h2,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFKRTZLVZONSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.